molecular formula C18H16ClN3OS B2581884 4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 620543-50-2

4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No.: B2581884
CAS No.: 620543-50-2
M. Wt: 357.86
InChI Key: UEFNSYHGJAGSNJ-XPGYWVKTSA-N
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Description

The compound "4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is a complex organic molecule featuring several functional groups, including a thiazole ring, a phenol group, and a chlorinated aromatic ring

Mechanism of Action

Preparation Methods

1. Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of the thiazole ring and the subsequent functionalization with chlorophenyl and phenol groups. Key steps in the synthesis might include:

  • Condensation reactions involving thioamide and α-halo ketones to form the thiazole ring.

  • Chlorination reactions to introduce the chlorophenyl group.

  • Functionalization reactions to attach the phenol group.

2. Industrial Production Methods: In industrial settings, the production of this compound might involve:

  • Large-scale condensation reactions in solvent systems.

  • Efficient chlorination processes using chlorine gas or chlorinating agents.

  • Controlled functionalization and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

1. Types of Reactions: The compound undergoes various reactions, including:

  • Oxidation: The phenol group can be oxidized to quinones under specific conditions.

  • Reduction: The thiazole ring and hydrazono group can undergo reduction reactions.

  • Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

2. Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or ceric ammonium nitrate for oxidation.

  • Reducing agents such as lithium aluminum hydride for reduction.

  • Nucleophiles like amines or thiols for substitution reactions.

3. Major Products:

  • Oxidation products include quinones and other oxidized derivatives.

  • Reduction products feature hydrogenated thiazole rings and modified hydrazono groups.

  • Substitution products result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in multiple research fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored as a potential therapeutic agent, particularly in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Compared to similar compounds, this molecule's uniqueness lies in:

  • The presence of the 3-ethylthiazole ring and the dual (Z)-(Z) configuration, which confer distinct chemical and biological properties.

  • Its ability to undergo various chemical reactions, providing versatility in synthesis and functionalization.

Similar Compounds Include:

  • 4-(4-chlorophenyl)-2-thiazolylhydrazone derivatives.

  • Phenol-substituted thiazole compounds.

  • Thiazole derivatives with varying substituent groups.

Properties

IUPAC Name

4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-2-22-17(14-5-7-15(19)8-6-14)12-24-18(22)21-20-11-13-3-9-16(23)10-4-13/h3-12,23H,2H2,1H3/b20-11-,21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNSYHGJAGSNJ-XPGYWVKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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